molecular formula C10H11NO B1296179 p-Acrylotoluidide CAS No. 7766-36-1

p-Acrylotoluidide

Cat. No. B1296179
CAS RN: 7766-36-1
M. Wt: 161.2 g/mol
InChI Key: CNXASKVINSMOTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of p-Acrylotoluidide can be achieved through a multi-step reaction pathway starting from aniline. The reaction involves the formation of N-(prop-2-enoyl)aniline through the reaction of aniline with acryloyl chloride in the presence of sodium hydroxide. This is then treated with hydrochloric acid to form p-Acrylotoluidide.


Molecular Structure Analysis

The p-Acrylotoluidide molecule contains a total of 23 atom(s). There are 11 Hydrogen atom(s), 10 Carbon atom(s), 1 Nitrogen atom(s), and 1 Oxygen atom(s) . It contains total 23 bond(s); 12 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 1 secondary amide(s) (aliphatic) .

Mechanism of Action

Target of Action

N-(p-tolyl)acrylamide, also known as n-(4-methylphenyl)prop-2-enamide or p-Acrylotoluidide, primarily targets the α7 nicotinic acetylcholine receptor (nAChR) and the GABA A receptor . These receptors play crucial roles in neurotransmission, with the nAChR involved in excitatory neurotransmission and the GABA A receptor in inhibitory neurotransmission .

Mode of Action

N-(p-tolyl)acrylamide acts as a positive allosteric modulator of the α7 nAChR . It enhances the receptor’s response to its natural ligand, acetylcholine, thereby increasing the flow of ions through the channel and enhancing neuronal excitability . On the GABA A receptor, N-(p-tolyl)acrylamide has concurrent potentiating and inhibitory effects . It potentiates the receptor’s response to GABA, increasing inhibitory neurotransmission, while also inhibiting the receptor’s activity .

Biochemical Pathways

The action of N-(p-tolyl)acrylamide on the α7 nAChR and GABA A receptor impacts several biochemical pathways. By modulating the activity of these receptors, N-(p-tolyl)acrylamide can influence neuronal excitability and neurotransmission, affecting processes such as pain perception and anxiety .

Result of Action

N-(p-tolyl)acrylamide has been shown to have antinociceptive (pain-relieving) activity in a mouse model of neuropathic pain . This effect is likely due to its modulation of the α7 nAChR and GABA A receptor, which are involved in pain perception . Additionally, it has been suggested to have anxiolytic-like activity, potentially due to its action on the α7 nAChR .

properties

IUPAC Name

N-(4-methylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-3-10(12)11-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXASKVINSMOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60998873
Record name N-(4-Methylphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60998873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Acrylotoluidide

CAS RN

7766-36-1
Record name p-Acrylotoluidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methylphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60998873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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